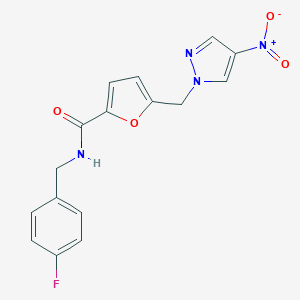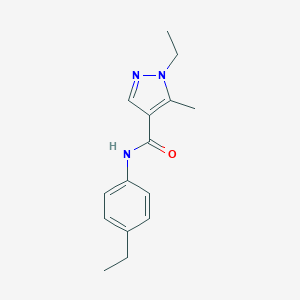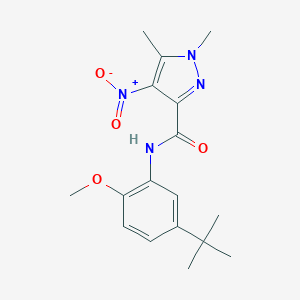
4-bromo-1-ethyl-N-(3-methylphenyl)-1H-pyrazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-1-ethyl-N-(3-methylphenyl)-1H-pyrazole-5-carboxamide, also known as BML-275, is a small molecule inhibitor of the enzyme AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and is involved in a variety of physiological processes, including glucose and lipid metabolism, cell growth and proliferation, and autophagy. BML-275 has been widely used as a research tool to investigate the role of AMPK in various biological systems.
作用机制
4-bromo-1-ethyl-N-(3-methylphenyl)-1H-pyrazole-5-carboxamide inhibits AMPK activity by binding to the catalytic subunit of the enzyme and preventing its activation by upstream kinases. This leads to a decrease in phosphorylation of downstream targets of AMPK, including acetyl-CoA carboxylase (ACC) and mammalian target of rapamycin (mTOR), resulting in altered cellular metabolism and decreased cell proliferation.
Biochemical and physiological effects:
4-bromo-1-ethyl-N-(3-methylphenyl)-1H-pyrazole-5-carboxamide has been shown to have a variety of biochemical and physiological effects, including inhibition of lipogenesis and fatty acid oxidation, induction of autophagy, and inhibition of cancer cell proliferation. In addition, 4-bromo-1-ethyl-N-(3-methylphenyl)-1H-pyrazole-5-carboxamide has been shown to improve insulin sensitivity and reduce inflammation in animal models of diabetes and obesity.
实验室实验的优点和局限性
One advantage of using 4-bromo-1-ethyl-N-(3-methylphenyl)-1H-pyrazole-5-carboxamide in lab experiments is its specificity for AMPK inhibition, which allows researchers to study the effects of AMPK inhibition without the confounding effects of off-target effects. However, one limitation of using 4-bromo-1-ethyl-N-(3-methylphenyl)-1H-pyrazole-5-carboxamide is its relatively low potency, which may require higher concentrations of the compound to achieve the desired level of inhibition. In addition, the effects of 4-bromo-1-ethyl-N-(3-methylphenyl)-1H-pyrazole-5-carboxamide may be cell type-specific, and caution should be exercised when extrapolating results to other cell types or in vivo models.
未来方向
There are several potential future directions for research involving 4-bromo-1-ethyl-N-(3-methylphenyl)-1H-pyrazole-5-carboxamide. One area of interest is the use of 4-bromo-1-ethyl-N-(3-methylphenyl)-1H-pyrazole-5-carboxamide in combination with other drugs or therapies to enhance its therapeutic effects. For example, 4-bromo-1-ethyl-N-(3-methylphenyl)-1H-pyrazole-5-carboxamide has been shown to enhance the anti-tumor effects of chemotherapy drugs in preclinical models. Another area of interest is the development of more potent and selective AMPK inhibitors, which may have improved therapeutic potential compared to 4-bromo-1-ethyl-N-(3-methylphenyl)-1H-pyrazole-5-carboxamide. Finally, further studies are needed to elucidate the role of AMPK in various biological systems and to determine the potential clinical applications of AMPK inhibitors like 4-bromo-1-ethyl-N-(3-methylphenyl)-1H-pyrazole-5-carboxamide.
合成方法
4-bromo-1-ethyl-N-(3-methylphenyl)-1H-pyrazole-5-carboxamide can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 3-methylphenylhydrazine, which is then reacted with ethyl 2-bromoacetate to form the corresponding bromoethyl hydrazine. The bromoethyl hydrazine is then reacted with 4-bromo-1H-pyrazole-5-carboxylic acid to form 4-bromo-1-ethyl-N-(3-methylphenyl)-1H-pyrazole-5-carboxamide. The synthesis of 4-bromo-1-ethyl-N-(3-methylphenyl)-1H-pyrazole-5-carboxamide has been described in detail in several publications.
科学研究应用
4-bromo-1-ethyl-N-(3-methylphenyl)-1H-pyrazole-5-carboxamide has been used extensively in scientific research to investigate the role of AMPK in various biological systems. It has been shown to inhibit AMPK activity in vitro and in vivo, and has been used to study the effects of AMPK inhibition on cellular metabolism, autophagy, and cancer cell proliferation. 4-bromo-1-ethyl-N-(3-methylphenyl)-1H-pyrazole-5-carboxamide has also been used to investigate the role of AMPK in the regulation of insulin sensitivity, inflammation, and cardiovascular function.
属性
产品名称 |
4-bromo-1-ethyl-N-(3-methylphenyl)-1H-pyrazole-5-carboxamide |
|---|---|
分子式 |
C13H14BrN3O |
分子量 |
308.17 g/mol |
IUPAC 名称 |
4-bromo-2-ethyl-N-(3-methylphenyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C13H14BrN3O/c1-3-17-12(11(14)8-15-17)13(18)16-10-6-4-5-9(2)7-10/h4-8H,3H2,1-2H3,(H,16,18) |
InChI 键 |
DCECVUUFBALDOD-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(C=N1)Br)C(=O)NC2=CC=CC(=C2)C |
规范 SMILES |
CCN1C(=C(C=N1)Br)C(=O)NC2=CC=CC(=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2,4-dimethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B213573.png)
![5-[(2-chlorophenoxy)methyl]-N-(4-sulfamoylphenyl)furan-2-carboxamide](/img/structure/B213574.png)

![ethyl 4-[({4-nitro-1,3-dimethyl-1H-pyrazol-5-yl}carbonyl)amino]benzoate](/img/structure/B213578.png)
![N-(2-ethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B213582.png)

![N-(4-ethoxy-2-nitrophenyl)-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B213584.png)
![5-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-methoxybenzamide](/img/structure/B213585.png)





